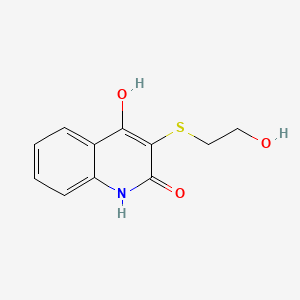
2-hydroxy-3-(2-hydroxyethylsulfanyl)-1H-quinolin-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
The synthesis of 4-hydroxy-3-[(2-hydroxyethyl)sulfanyl]-2(1H)-quinolinone involves several steps. One common method includes the reaction of 4-hydroxy-2-quinolone with 2-chloroethanol in the presence of a base to introduce the hydroxyethyl group . Industrial production methods may involve optimization of reaction conditions to increase yield and purity, such as controlling temperature, pH, and reaction time .
Analyse Chemischer Reaktionen
4-hydroxy-3-[(2-hydroxyethyl)sulfanyl]-2(1H)-quinolinone undergoes various chemical reactions, including:
Wissenschaftliche Forschungsanwendungen
4-hydroxy-3-[(2-hydroxyethyl)sulfanyl]-2(1H)-quinolinone has several scientific research applications:
Wirkmechanismus
The mechanism of action of 4-hydroxy-3-[(2-hydroxyethyl)sulfanyl]-2(1H)-quinolinone involves its interaction with specific molecular targets and pathways. It can inhibit the activity of certain enzymes or proteins, leading to the disruption of cellular processes in microbes or cancer cells . The exact molecular targets and pathways may vary depending on the specific application and biological context .
Vergleich Mit ähnlichen Verbindungen
4-hydroxy-3-[(2-hydroxyethyl)sulfanyl]-2(1H)-quinolinone can be compared with other similar compounds, such as:
4-hydroxy-2-quinolone: Lacks the hydroxyethylsulfanyl group, which may result in different biological activities.
2-hydroxyquinoline: Has a hydroxyl group at the 2-position instead of the 4-position, leading to variations in chemical reactivity and biological effects.
4-hydroxyquinoline: Similar structure but without the hydroxyethylsulfanyl group, affecting its chemical and biological properties.
Eigenschaften
Molekularformel |
C11H11NO3S |
|---|---|
Molekulargewicht |
237.28 g/mol |
IUPAC-Name |
4-hydroxy-3-(2-hydroxyethylsulfanyl)-1H-quinolin-2-one |
InChI |
InChI=1S/C11H11NO3S/c13-5-6-16-10-9(14)7-3-1-2-4-8(7)12-11(10)15/h1-4,13H,5-6H2,(H2,12,14,15) |
InChI-Schlüssel |
YKAYEPQKBSVVBC-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C(=C(C(=O)N2)SCCO)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


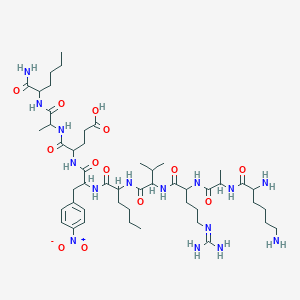
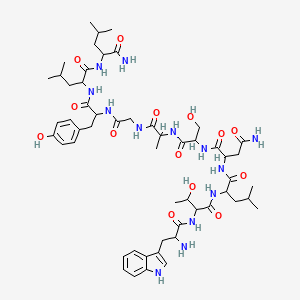
![2,2-dimethyl-N-[4-oxo-5-(pyridine-3-carbonyl)-6-(2,2,5-trimethyl-1,3-dioxolan-4-yl)-1,6,7,8-tetrahydropteridin-2-yl]propanamide](/img/structure/B13383009.png)


![(3aR,8aR)-(-)-4,4,8,8-Tetrakis(3,5-diethylphenyl)tetrahydro-2,2-dimethyl-6-phenyl-1,3-dioxolo[4,5-e]dioxaphosphepin](/img/structure/B13383039.png)

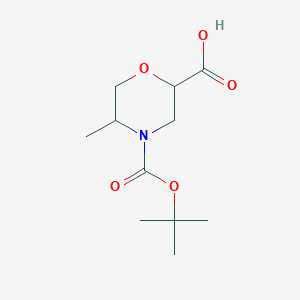
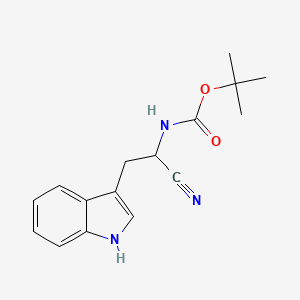
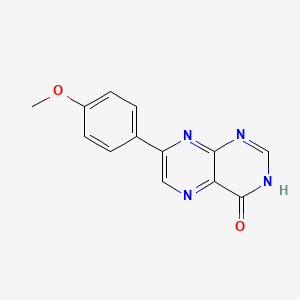

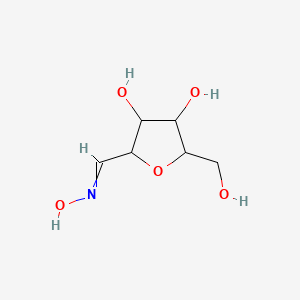
![4-[2-[6-hydroxy-5,8a-dimethyl-2-methylidene-5-[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]-3,4,4a,6,7,8-hexahydro-1H-naphthalen-1-yl]ethenyl]-2H-furan-5-one](/img/structure/B13383064.png)
![11-[4-(Dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-5-ethyl-3,4-dihydroxy-9-(5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl)oxy-2,4,8,10,12,14-hexamethyl-6,15-dioxabicyclo[10.2.1]pentadec-1(14)-en-7-one](/img/structure/B13383068.png)
